![molecular formula C22H22N4O3 B2466010 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1190845-08-9](/img/structure/B2466010.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core and an indole moiety. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties.
Preparation Methods
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide involves several steps. The initial step typically includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the indole moiety via a substitution reaction. The final step involves the formation of the propanamide group through an amidation reaction. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole and benzodiazepine moieties can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzodiazepine derivatives often possess anticancer properties. The indole moiety in this compound may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuropharmacology
Benzodiazepines are well-known for their effects on the central nervous system. This compound's structure suggests potential anxiolytic and sedative effects. Preliminary studies have indicated that derivatives of benzodiazepines can modulate GABA receptors, leading to anxiolytic activity . The indole group may also contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Antimicrobial Properties
Recent investigations into benzodiazepine derivatives have revealed antimicrobial activities against various pathogens. The combination of the benzodiazepine core with an indole ring could potentially enhance the compound's effectiveness against bacterial and fungal strains . This dual activity makes it a promising candidate for developing new antimicrobial agents.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural stability provided by the benzodiazepine framework can enhance device longevity and performance .
Drug Delivery Systems
The amphiphilic nature of this compound allows it to form micelles or liposomes, which can be utilized in drug delivery systems. These systems can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects .
Comparison with Similar Compounds
Compared to other benzodiazepines, 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the presence of the indole moiety. Similar compounds include:
Diazepam: Lacks the indole moiety but has similar anxiolytic properties.
Lorazepam: Another benzodiazepine with a different substitution pattern.
Clonazepam: Known for its anticonvulsant properties but lacks the indole moiety.
Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a derivative of the benzodiazepine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazepine core fused with an indole moiety. Its molecular formula is C19H20N4O3, with a molecular weight of approximately 336.39 g/mol. The structural representation is crucial for understanding its potential interactions at the molecular level.
Property | Value |
---|---|
Molecular Formula | C19H20N4O3 |
Molecular Weight | 336.39 g/mol |
LogP | 2.773 |
Polar Surface Area | 74.1 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
Pharmacological Effects
Research indicates that compounds within the benzodiazepine family often exhibit a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. The specific compound under review has shown promise in several studies:
- Anxiolytic Activity : In animal models, derivatives of benzodiazepines have been observed to reduce anxiety-like behaviors. The mechanism typically involves modulation of GABA_A receptors, enhancing the inhibitory neurotransmission in the central nervous system (CNS) .
- Anticonvulsant Properties : Similar compounds have been reported to possess anticonvulsant effects. The interaction with GABA_A receptors suggests potential therapeutic applications in epilepsy and seizure disorders .
- Neuroprotective Effects : Some studies have indicated that benzodiazepine derivatives may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
The primary mechanism through which this compound exerts its biological effects is through the modulation of GABAergic transmission. By enhancing GABA_A receptor activity, it increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.
Case Studies and Research Findings
A variety of studies have explored the biological activity of related benzodiazepine compounds:
- Study on Neuroprotection : A recent study demonstrated that certain benzodiazepine derivatives could significantly reduce cell death in models of oxidative stress by upregulating antioxidant enzymes . This suggests that our compound may also exhibit similar protective effects.
- Behavioral Studies : In behavioral assays involving elevated plus maze tests and open field tests, compounds structurally related to our target demonstrated significant anxiolytic effects compared to controls .
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-20(23-12-11-14-13-24-17-7-3-1-5-15(14)17)10-9-19-22(29)25-18-8-4-2-6-16(18)21(28)26-19/h1-8,13,19,24H,9-12H2,(H,23,27)(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFFFKJJBZYMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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